Ethyl 2,4-dichloro-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,4-dichloro-1,3-thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of chlorine atoms at positions 2 and 4 of the thiazole ring enhances its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4-dichloro-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl 2-aminothiazole-5-carboxylate with chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete chlorination at the 2 and 4 positions of the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dichloro-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles.
Condensation Reactions: The carboxylate group can participate in condensation reactions with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 2,4-disubstituted thiazole derivatives.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of dihydrothiazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ethyl 2,4-dichloro-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 2,4-dichloro-1,3-thiazole-5-carboxylate can be compared with other similar thiazole derivatives:
Ethyl 2-chloro-1,3-thiazole-5-carboxylate: Lacks the second chlorine atom at position 4, which may reduce its reactivity and biological activity.
Ethyl 2,4-dichloro-1,3-thiazole-4-carboxylate: The carboxylate group is at position 4 instead of 5, which may alter its chemical properties and reactivity.
2,4-Dichlorothiazole:
This compound stands out due to its unique combination of chlorine substituents and the ethyl carboxylate group, enhancing its reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 2,4-dichloro-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c1-2-11-5(10)3-4(7)9-6(8)12-3/h2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTPULTZZSOXEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.